N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a tosyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Tosyl Group: The tosyl group is introduced via sulfonation reactions using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is attached through nucleophilic substitution reactions involving 4-chlorobenzoyl chloride and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
Uniqueness: N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosyl group enhances its reactivity and potential for further functionalization, while the piperidine ring provides structural rigidity and stability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-4-10-18(11-5-14)26(24,25)22-12-2-3-15(13-22)19(23)21-17-8-6-16(20)7-9-17/h4-11,15H,2-3,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFIVOMEILGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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